Cas no 142723-69-1 ((E,4S)-4-(tert-butoxycarbonylamino)pent-2-enoic acid)

(E,4S)-4-(tert-butoxycarbonylamino)pent-2-enoic acid structure
142723-69-1 structure
Product name:(E,4S)-4-(tert-butoxycarbonylamino)pent-2-enoic acid
CAS No:142723-69-1
MF:C10H17NO4
MW:215.24628329277
CID:1311340
PubChem ID:11020272

(E,4S)-4-(tert-butoxycarbonylamino)pent-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (E,4S)-4-(tert-butoxycarbonylamino)pent-2-enoic acid
    • LogP
    • (2E,4s)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-pentenoic acid
    • (E,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoic acid
    • 2-PENTENOIC ACID, 4-[[)1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-, (2E,4S)-(9CI)
    • SCHEMBL3096574
    • SAPXWJIRFYUGTP-XPPMVYLVSA-N
    • DTXSID80452169
    • SCHEMBL3096580
    • 2-(E)-Pentenoic acid, (4S)-4-[(t-butoxycarbonyl)amino]-
    • (2E)-4-[(tert-Butoxycarbonyl)amino]-2-pentenoic acid #
    • AKOS015893088
    • 142723-69-1
    • (S,E)-4-((tert-Butoxycarbonyl)amino)pent-2-enoic acid
    • Inchi: InChI=1S/C10H17NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,14)(H,12,13)/b6-5+/t7-/m0/s1
    • InChI Key: SAPXWJIRFYUGTP-XPPMVYLVSA-N
    • SMILES: CC(C=CC(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 215.11581
  • Monoisotopic Mass: 215.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 1.2

Experimental Properties

  • PSA: 75.63

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